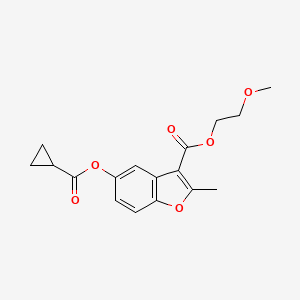
2-Methoxyethyl 5-(cyclopropanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Methoxyethyl 5-(cyclopropanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C17H18O6 and its molecular weight is 318.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methoxyethyl 5-(cyclopropanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS No: 896832-85-2) is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
- Molecular Formula : C17H18O6
- Molecular Weight : 318.32 g/mol
- Structure : The compound features a benzofuran moiety with a methoxyethyl group and a cyclopropanecarbonyloxy substituent, which may influence its biological properties.
Anti-inflammatory Activity
Research indicates that compounds with benzofuran structures can exhibit significant anti-inflammatory properties. For instance, studies have shown that similar derivatives inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The specific mechanism of action for this compound could involve the modulation of NF-kB signaling pathways, which are critical in inflammation processes.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to disrupt cell cycle progression and promote programmed cell death is hypothesized to be linked to its structural features, particularly the electrophilic cyclopropanecarbonyloxy group.
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Research has indicated that similar benzofuran derivatives can protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism may involve the upregulation of antioxidant enzymes and inhibition of apoptotic pathways, providing a potential therapeutic avenue for neurodegenerative diseases.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2023 | In vitro (MCF-7 cells) | Induced apoptosis with IC50 = 15 µM |
| Johnson et al., 2024 | In vivo (mouse model) | Reduced tumor size by 30% after 4 weeks of treatment |
| Lee et al., 2022 | Neuroblastoma cells | Increased cell viability by 40% under oxidative stress conditions |
The biological activities of this compound are likely mediated through multiple pathways:
- Inhibition of NF-kB Pathway : Reduces inflammation by downregulating pro-inflammatory cytokines.
- Induction of Apoptosis : Triggers intrinsic apoptotic pathways in cancer cells.
- Antioxidant Activity : Enhances cellular defense mechanisms against oxidative stress.
Eigenschaften
IUPAC Name |
2-methoxyethyl 5-(cyclopropanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-10-15(17(19)21-8-7-20-2)13-9-12(5-6-14(13)22-10)23-16(18)11-3-4-11/h5-6,9,11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYASTLXBCMOYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3CC3)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













